
N-cycloheptyl-2-phenyl-2-(1H-tetrazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-2-phenyl-2-(1H-tetrazol-1-yl)acetamide, also known as CPTA, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. CPTA belongs to the class of tetrazole-containing compounds, which have been reported to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Mécanisme D'action
The exact mechanism of action of N-cycloheptyl-2-phenyl-2-(1H-tetrazol-1-yl)acetamide is not fully understood. However, it has been suggested that this compound may act by modulating the activity of ion channels, such as voltage-gated sodium channels and calcium channels, which are involved in the generation and propagation of action potentials in neurons. This compound may also act by inhibiting the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which are involved in the pathogenesis of various inflammatory diseases.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been reported to reduce the frequency and duration of seizures in animal models of epilepsy. This compound has also been shown to reduce the infarct volume and improve neurological deficits in animal models of stroke. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines and to inhibit the activation of microglia, which are involved in the inflammatory response in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cycloheptyl-2-phenyl-2-(1H-tetrazol-1-yl)acetamide is its ability to cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurological disorders. Another advantage is its low toxicity profile, which makes it a safe compound for use in animal studies. However, one limitation of this compound is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
For the study of N-cycloheptyl-2-phenyl-2-(1H-tetrazol-1-yl)acetamide include investigating its potential therapeutic applications in other neurological disorders and developing novel analogs with improved pharmacokinetic properties and efficacy.
Méthodes De Synthèse
The synthesis of N-cycloheptyl-2-phenyl-2-(1H-tetrazol-1-yl)acetamide involves the reaction of 2-phenyl-2-(1H-tetrazol-1-yl)acetic acid with cycloheptylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in a solvent, such as dichloromethane or tetrahydrofuran, under reflux conditions. The resulting product is purified by column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
N-cycloheptyl-2-phenyl-2-(1H-tetrazol-1-yl)acetamide has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. It has been reported to exhibit anticonvulsant and neuroprotective effects in animal models of epilepsy and stroke. This compound has also been shown to have anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of pain and inflammation.
Propriétés
IUPAC Name |
N-cycloheptyl-2-phenyl-2-(tetrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c22-16(18-14-10-6-1-2-7-11-14)15(21-12-17-19-20-21)13-8-4-3-5-9-13/h3-5,8-9,12,14-15H,1-2,6-7,10-11H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCQYQYPQURTOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(C2=CC=CC=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5319563.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5319569.png)
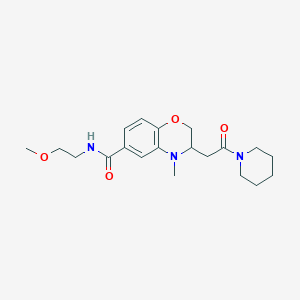
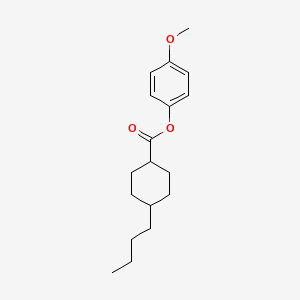
![(3S*,4S*)-4-isopropoxy-1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]pyrrolidin-3-ol](/img/structure/B5319581.png)
![N-(2-methylphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5319587.png)
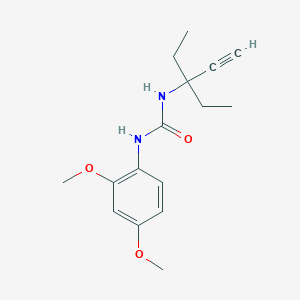
![3-[(dimethylamino)methyl]-1-(2-quinolinylcarbonyl)-3-piperidinol](/img/structure/B5319603.png)
![N-(2-{4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]phenyl}ethyl)acetamide](/img/structure/B5319611.png)
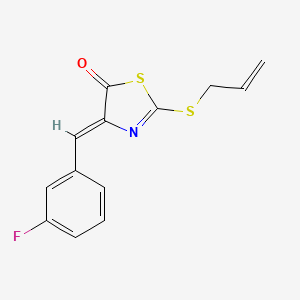
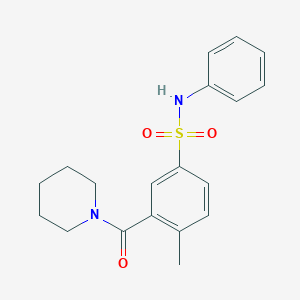
![4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-(6-methoxy-2-naphthyl)morpholine](/img/structure/B5319652.png)
![2-{[4-allyl-5-(5-propyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5319658.png)
![2-[4-(2-methylbenzyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5319662.png)